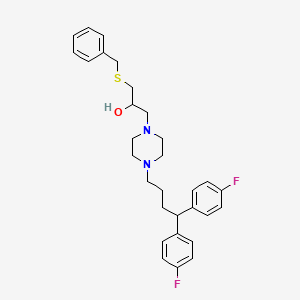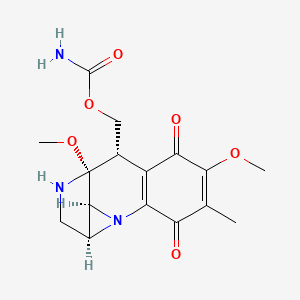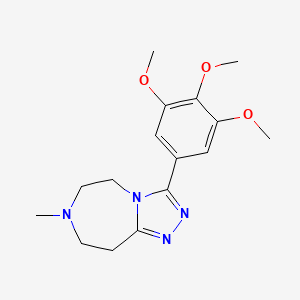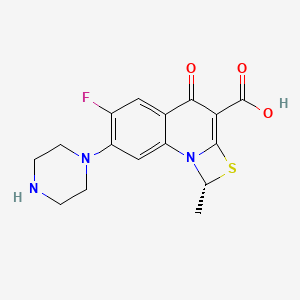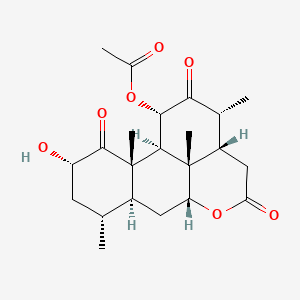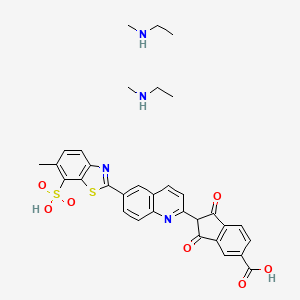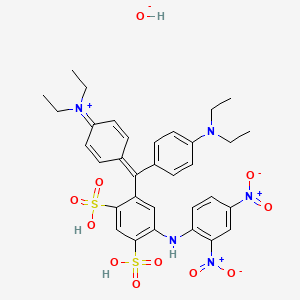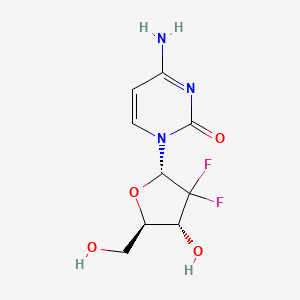
Unii-D5E7OL4ixv
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine alpha-anomer involves several steps, starting from the appropriate sugar moiety and nucleobase. The key steps include:
Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a nucleobase. This reaction typically requires a Lewis acid catalyst and an anhydrous solvent to ensure high yield and selectivity.
Deprotection: Following glycosylation, the protecting groups on the sugar moiety are removed under acidic or basic conditions, depending on the nature of the protecting groups used.
Purification: The final product is purified using chromatographic techniques to isolate the desired alpha-anomer from other possible isomers.
Industrial Production Methods
In an industrial setting, the production of Gemcitabine alpha-anomer is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Automated Purification Systems: High-performance liquid chromatography (HPLC) and other automated systems are employed to purify the compound efficiently.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Gemcitabine alpha-anomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the nucleoside, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nucleoside, creating analogs with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic reagents like sodium azide or thiols are used in the presence of suitable catalysts and solvents.
Major Products
科学研究应用
Gemcitabine alpha-anomer has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Researchers use it to investigate the mechanisms of nucleoside transport and metabolism in cells.
Medicine: The compound is studied for its potential therapeutic effects in cancer treatment, particularly in cases where resistance to standard Gemcitabine occurs.
Industry: It is used in the development of new chemotherapeutic agents and in the synthesis of other nucleoside analogs.
作用机制
Gemcitabine alpha-anomer exerts its effects by incorporating into DNA during replication, leading to chain termination and apoptosis of cancer cells. The molecular targets include DNA polymerase and ribonucleotide reductase, which are crucial for DNA synthesis and repair. The compound’s unique stereochemistry allows it to interact differently with these enzymes compared to its beta-anomer counterpart.
相似化合物的比较
Similar Compounds
Gemcitabine: The beta-anomer of Gemcitabine is the standard form used in chemotherapy.
Cytarabine: Another nucleoside analog used in the treatment of leukemia.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Gemcitabine alpha-anomer is unique due to its distinct stereochemistry, which may result in different pharmacokinetics and pharmacodynamics compared to other nucleoside analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
95058-85-8 |
|---|---|
分子式 |
C9H11F2N3O4 |
分子量 |
263.20 g/mol |
IUPAC 名称 |
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7+/m1/s1 |
InChI 键 |
SDUQYLNIPVEERB-QXRNQMCJSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


